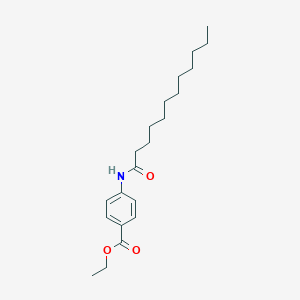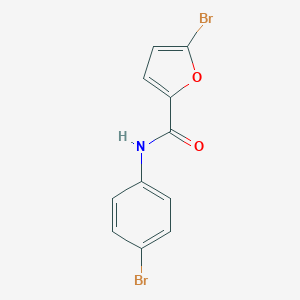
5-bromo-N-(4-bromophenyl)furan-2-carboxamide
Overview
Description
5-bromo-N-(4-bromophenyl)furan-2-carboxamide is an organic compound with the CAS Number: 58472-54-1. It has a molecular weight of 344.99 . This compound is in the form of a powder and is typically stored at room temperature .
Synthesis Analysis
The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding 94% of the product . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) .Chemical Reactions Analysis
The compound was involved in a Suzuki-Miyaura cross-coupling reaction during its synthesis . Further chemical reactions involving this compound are not mentioned in the available data.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 154-155°C .Mechanism of Action
Target of Action
The primary targets of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide are clinically isolated drug-resistant bacteria, including A. baumannii , K. pneumoniae , E. cloacae , and S. aureus .
Mode of Action
baumannii . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition or death .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain drug-resistant bacteria. It has been found to be particularly effective against NDM-positive bacteria A. baumannii . This suggests that the compound may have potential use in the treatment of infections caused by these bacteria.
Advantages and Limitations for Lab Experiments
BBF has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer therapy. However, BBF has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, BBF has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not fully understood.
Future Directions
There are several future directions for the study of BBF. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. BBF has been shown to enhance the effects of these treatments by increasing DNA damage and inducing apoptosis in cancer cells. Another potential application is in the treatment of other diseases that involve DNA damage, such as neurodegenerative diseases. Finally, further studies are needed to fully understand the safety and efficacy of BBF in animal models and humans.
Synthesis Methods
BBF can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of 4-bromophenylboronic acid, which is then coupled with 5-bromo-2-furoic acid to form the desired product. The final compound is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
BBF has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, an enzyme that plays a critical role in DNA repair. Inhibition of this compound leads to the accumulation of DNA damage, which can selectively kill cancer cells that are deficient in other DNA repair mechanisms. BBF has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and prostate cancer.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
5-bromo-N-(4-bromophenyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial activity is attributed to its ability to inhibit specific bacterial enzymes, thereby disrupting essential biochemical pathways in these pathogens. Additionally, docking studies and molecular dynamics simulations have demonstrated the stability of the active site interactions of this compound with these enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of drug-resistant bacterial cells by targeting their metabolic pathways and disrupting the synthesis of essential biomolecules . The impact on gene expression includes the downregulation of genes involved in bacterial resistance mechanisms, thereby enhancing the susceptibility of these pathogens to the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with bacterial enzymes. The compound binds to the active sites of these enzymes, inhibiting their catalytic activity and preventing the synthesis of vital biomolecules required for bacterial survival . This inhibition leads to the accumulation of toxic intermediates within the bacterial cells, ultimately causing cell death. The molecular mechanism also involves the disruption of bacterial cell wall synthesis, further contributing to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antibacterial activity over extended periods . Degradation studies have shown that prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to the compound can lead to the development of resistance in some bacterial strains, highlighting the need for careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe . Beyond this range, the risk of toxicity increases significantly, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways within bacterial cells. The compound interacts with enzymes responsible for the synthesis of nucleotides, amino acids, and cell wall components . By inhibiting these enzymes, the compound disrupts the metabolic flux, leading to the accumulation of metabolic intermediates and depletion of essential metabolites . This disruption ultimately results in the inhibition of bacterial growth and proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by bacterial cells through active transport mechanisms and is distributed throughout the cytoplasm . Its localization within the cells is influenced by its interactions with intracellular proteins, which help in its accumulation at the sites of action . The compound’s distribution is also affected by its lipophilicity, which allows it to penetrate bacterial cell membranes effectively .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells . The compound targets specific compartments within the cells, such as the ribosomes and the cell wall synthesis machinery . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments, ensuring its effective action against bacterial pathogens . The localization of the compound within these subcellular structures is essential for its antibacterial activity, as it allows for the direct inhibition of key biochemical processes .
Properties
IUPAC Name |
5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXVNWPAMSLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351618 | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58472-54-1 | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-(4-bromophenyl)furan-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


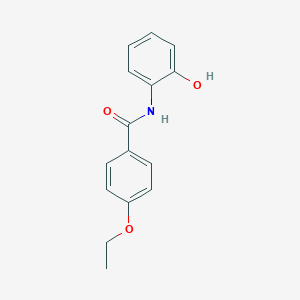

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
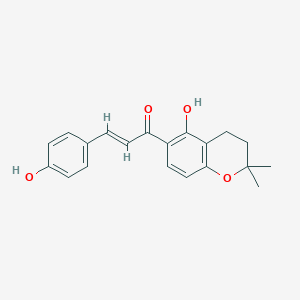



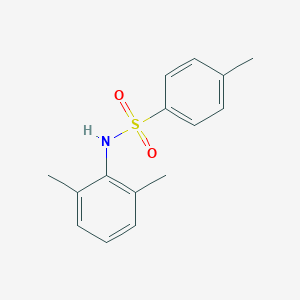

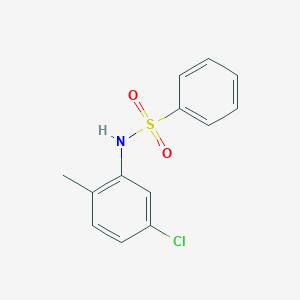
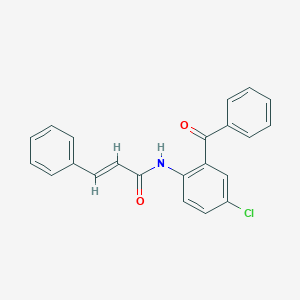
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)

